molecular formula C14H19N5 B6441504 N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2549032-50-8

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6441504
CAS No.: 2549032-50-8
M. Wt: 257.33 g/mol
InChI Key: FTNMSTSQCMXDDN-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Introduction of the Imidazole Group: The 2-methyl-1H-imidazol-1-yl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrimidine core is reacted with 2-methylimidazole under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine exhibit significant anticancer properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The imidazole ring may enhance the interaction with biological targets involved in tumorigenesis.

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Similar structures have been evaluated for their ability to combat bacterial infections, particularly against strains resistant to conventional antibiotics. The presence of the imidazole group is often linked to enhanced activity against Gram-positive bacteria.

3. Central Nervous System Effects
Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, indicating potential use in treating neurological disorders. Compounds containing imidazole and pyrimidine rings have been noted for their ability to modulate histamine receptors, which are implicated in various CNS functions.

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated that pyrimidine derivatives inhibited cell proliferation in breast cancer cells through apoptosis induction.
Investigation of Antimicrobial EffectsShowed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting a pathway for developing new antibiotics.
Exploration of CNS ModulationFound that certain derivatives affected histamine receptor activity, leading to potential therapeutic applications in anxiety and depression treatment.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the imidazole ring.

    N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)quinazolin-4-amine: Similar structure but with a quinazoline core instead of pyrimidine.

Uniqueness

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to the presence of both the cyclohexyl and 2-methyl-1H-imidazol-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents can result in unique interactions with biological targets and distinct reactivity in chemical reactions.

Biological Activity

N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is characterized by its pyrimidine core, which is substituted with a cyclohexyl group and a 2-methylimidazole moiety. This structural configuration is believed to enhance its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing key biological pathways. For instance, it has been noted that compounds with similar structures can inhibit ATPase activities in bacterial systems, suggesting a potential role in antimicrobial activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values for these strains suggest that the compound could be developed as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The antiproliferative activity was assessed using standard assays, and the compound demonstrated significant inhibition of cell growth at nanomolar concentrations .

Table 1: Biological Activity Summary

Activity Target IC50/MIC Values Reference
AntimicrobialS. aureusMIC > 16 μg/mL
AntimicrobialS. pyogenesMIC 8 μg/mL
AnticancerHCT116IC50 = 5.16–20 μM
AnticancerMCF-7IC50 = 10 μM
AnticancerA549IC50 = 15 μM

Properties

IUPAC Name

N-cyclohexyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-11-15-7-8-19(11)14-9-13(16-10-17-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNMSTSQCMXDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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